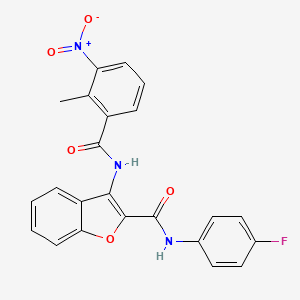

N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUZOLNLVHWTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological effects based on recent research findings.

Structural Overview

The compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group and the 3-nitrobenzamide moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. The structure-activity relationship (SAR) indicates that modifications at specific positions can significantly influence cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound has shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, in vitro studies demonstrated that it can interfere with the AKT signaling pathway, leading to reduced cell viability in lung adenocarcinoma cells (A549) .

- Case Study : A study involving a series of benzofuran derivatives reported that compounds with similar structural features exhibited IC50 values in the micromolar range against cancer cell lines, indicating substantial anticancer activity .

Other Biological Activities

Besides anticancer effects, this compound may also possess other pharmacological properties:

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity, suggesting that this compound may also contribute to this area.

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies involving benzofuran derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| Compound 2 | MCF-10A (Breast) | 1.136 | Induction of apoptosis |

| Compound 3 | EAC (Carcinoma) | Varies | Cytotoxicity via DNA interaction |

In Vivo Studies

In vivo experiments using murine models have demonstrated that certain benzofuran derivatives can significantly reduce tumor growth without affecting overall body weight or organ health . This suggests a favorable therapeutic index for these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Family

The following table highlights key structural differences and similarities with related compounds:

Electronic and Steric Effects

- Nitro vs. Chloro/Methyl Substituents: The nitro group in the target compound is a stronger electron-withdrawing group compared to the chloroalkyl chain in ’s analogue, which may enhance electrophilic reactivity or stabilize charge-transfer interactions.

- Fluorophenyl vs.

Crystallographic and Conformational Insights

- Crystal Packing : highlights that fluorophenyl groups can form solid solutions with phenyl rings due to their similar sizes, suggesting the target compound’s fluorophenyl group may facilitate stable crystal packing .

- Dihedral Angles : In chalcone derivatives (), fluorophenyl-containing compounds exhibit dihedral angles of 7.14°–56.26° between aromatic rings. The target compound’s benzofuran core and nitrobenzamido substituent likely adopt distinct conformations, influencing binding or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.